molecular formula C12H18N2O2 B8322362 Methyl 5-(6-amino-4-methyl-2-pyridinyl)pentanoate

Methyl 5-(6-amino-4-methyl-2-pyridinyl)pentanoate

Cat. No.: B8322362
M. Wt: 222.28 g/mol
InChI Key: DJHATSSNXGETPY-UHFFFAOYSA-N
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Description

Methyl 5-(6-amino-4-methyl-2-pyridinyl)pentanoate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 5-(6-amino-4-methylpyridin-2-yl)pentanoate

InChI

InChI=1S/C12H18N2O2/c1-9-7-10(14-11(13)8-9)5-3-4-6-12(15)16-2/h7-8H,3-6H2,1-2H3,(H2,13,14)

InChI Key

DJHATSSNXGETPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-(4-methyl-6-(2,5-dimethylpyrrol-1-yl)-2-pyridinyl)pentanoate (330 mg, 1.10 mmol) was dissolved in 6.0 mL of 95% ethanol, and 1.0 mL of water was added followed by 199 mg (3.08 mmol) of 87% potassium hydroxide. After 2 h, an additional 1 mL of water was added along with 351 mg (5.06 mmol) of hydroxylamine hydrochloride. The solution was heated to reflux for 20 h, then cooled and concentrated. The residue was dissolved in 15 mL of 2 N aqueous hydrochloric acid and washed with 2×10 mL of ethyl ether. The aqueous layer was evaporated and triturated with 3×5 mL of methanol. The methanol extracts were evaporated to give 619 mg of partially crystalline material. A portion (495 mg) of this material was dissolved in 6.0 mL of methanol along with 510 mg (2.68 mmol) of p-toluenesulfonic acid and heated to reflux for 20 h. The reaction was cooled and concentrated and the residue was partitioned between 25 mL of saturated aqueous sodium bicarbonate and 50 mL of ethyl acetate. The aqueous layer was extracted with 2×25 mL of ethyl acetate. The combined organic layers were washed with 50 mL of saturated aqueous sodium chloride, dried (sodium sulfate), decanted, and evaporated. The residue was purified by flash column chromatography on 20 g of silica gel, eluting with 500 mL of 50% ethyl acetate in dichloromethane to give 119 mg (61% yield) of methyl 5-(6-amino-4-methyl-2-pyridinyl)pentanoate as an amber oil.
Name
Methyl 5-(4-methyl-6-(2,5-dimethylpyrrol-1-yl)-2-pyridinyl)pentanoate
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
495 mg
Type
reactant
Reaction Step Three
Quantity
510 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
351 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

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